O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE
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Overview
Description
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is an organosulfur compound with the molecular formula C6H10O2S5. It is characterized by the presence of three sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE can be synthesized through the reaction of ethylxanthate with sulfur. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the trisulfide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, bisethylxanthate trisulfide is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form disulfides and thiols.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Alkyl or aryl xanthates.
Scientific Research Applications
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological molecules.
Industry: It is used in the production of rubber and plastics, where it acts as a vulcanizing agent to improve the material properties.
Mechanism of Action
The mechanism of action of bisethylxanthate trisulfide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- Diallyl trisulfide
- Dipropyl trisulfide
- Dimethyl trisulfide
Comparison: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is unique due to its specific structure and the presence of ethyl groups. Compared to other trisulfides, it has distinct chemical reactivity and biological activity. For example, diallyl trisulfide, found in garlic, is known for its strong antimicrobial properties, while bisethylxanthate trisulfide is more commonly used in industrial applications.
Properties
CAS No. |
1851-77-0 |
---|---|
Molecular Formula |
C6H10O2S5 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
InChI Key |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
Canonical SMILES |
CCOC(=S)SSSC(=S)OCC |
Key on ui other cas no. |
1851-77-0 |
Origin of Product |
United States |
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